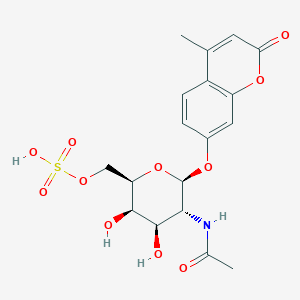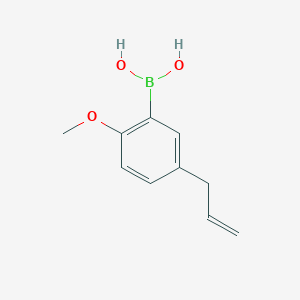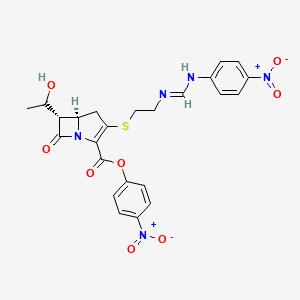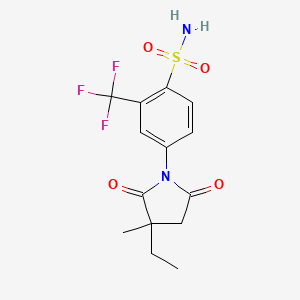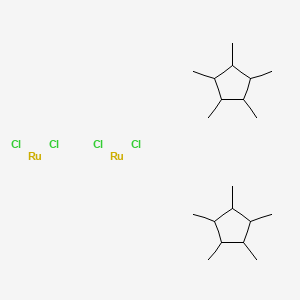
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer is prepared by reacting hydrated ruthenium trichloride with pentamethylcyclopentadiene . The reaction can be represented as follows: [ 2 \text{CpH} + 2 \text{RuCl}_3 \cdot 3\text{H}_2\text{O} \rightarrow [\text{CpRuCl}_2]_2 + 2 \text{HCl} + 6 \text{H}_2\text{O} ] where Cp*H represents pentamethylcyclopentadiene . This reaction is accompanied by the formation of decamethylruthenocene .
Analyse Chemischer Reaktionen
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer undergoes various types of reactions, including reduction and substitution . For example, it can be reduced to the diamagnetic tetramer of ruthenium(II) using zinc: [ 2 [\text{CpRuCl}_2]_2 + 2 \text{Zn} \rightarrow [\text{CpRuCl}]_4 + 2 \text{ZnCl}_2 ] Methoxide can also be used to produce a related diruthenium(II) derivative : [ [\text{CpRuCl}_2]_2 + 3 \text{NaOCH}_3 + \text{HOCH}_3 \rightarrow [\text{CpRuOCH}_3]_2 + 3 \text{NaCl} + \text{CH}_2\text{O} + \text{HCl} ]
Wissenschaftliche Forschungsanwendungen
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer has a wide range of applications in scientific research. It is used as a reagent in organometallic chemistry and has been investigated as a hydrogenation catalyst . The compound is also used in the synthesis of various organoruthenium complexes, which have applications in catalysis and materials science .
Wirkmechanismus
The mechanism of action of dichloro(pentamethylcyclopentadienyl)ruthenium dimer involves its ability to act as a catalyst in various chemical reactions. The compound’s unique structure allows it to facilitate the transfer of electrons and protons, making it effective in hydrogenation and other catalytic processes . The molecular targets and pathways involved in these reactions are primarily related to the activation and transformation of organic substrates .
Vergleich Mit ähnlichen Verbindungen
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer can be compared to other similar compounds, such as dichloro(pentamethylcyclopentadienyl)iridium dimer and dichloro(pentamethylcyclopentadienyl)rhodium dimer . These compounds share similar structural features and are used in similar catalytic applications. this compound is unique in its ability to exist as isomers with different intermetallic separations, which affects its physical properties and reactivity .
Eigenschaften
CAS-Nummer |
82091-73-4 |
|---|---|
Molekularformel |
C20H40Cl4Ru2 |
Molekulargewicht |
624.5 g/mol |
IUPAC-Name |
dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H20.4ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6-10H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI-Schlüssel |
HWLRJJSXPWYTCF-UHFFFAOYSA-J |
Kanonische SMILES |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


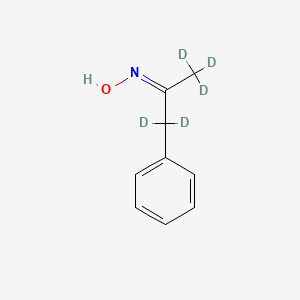
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
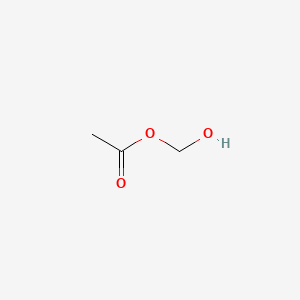
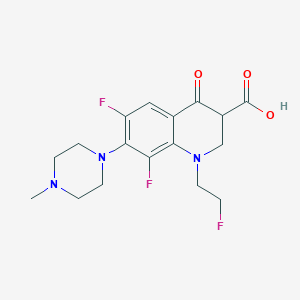
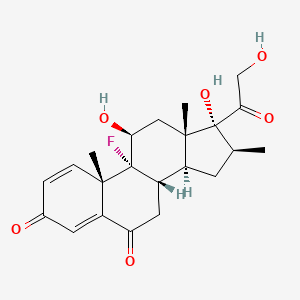
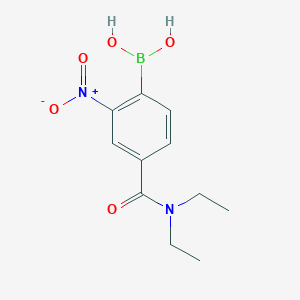

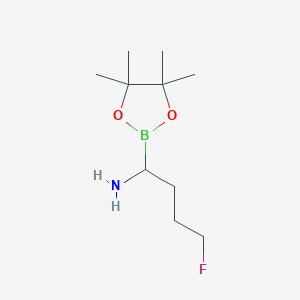
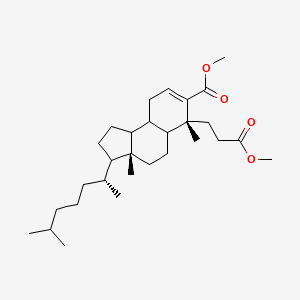
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
